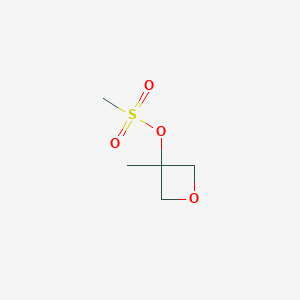

(3-Methyloxetan-3-yl) methanesulfonate

Description

Significance of Oxetane (B1205548) Motifs in Advanced Molecular Design

The oxetane ring, a four-membered cyclic ether, is a structural motif of growing importance in modern molecular design, especially in medicinal chemistry. acs.orgresearchgate.net Historically considered synthetically challenging and potentially unstable, oxetanes are now recognized for their ability to confer advantageous physicochemical properties upon parent molecules. chemrxiv.org

One of the most significant applications of the oxetane motif is as a "bioisostere," where it replaces other common chemical groups to improve a drug candidate's profile. For instance, 3,3-disubstituted oxetanes, such as the core of the title compound, have been successfully used as replacements for gem-dimethyl groups. researchgate.net While gem-dimethyl groups are often introduced to block sites of metabolic oxidation, they invariably increase the lipophilicity of a compound, which can negatively impact its pharmacokinetic properties. The incorporation of an oxetane ring can provide similar steric hindrance to metabolic enzymes while simultaneously improving aqueous solubility and reducing lipophilicity due to the polar ether linkage. This often leads to enhanced metabolic stability, better tissue distribution, and improved oral bioavailability of drug candidates. acs.org

Furthermore, the strained four-membered ring can act as a conformational lock, rigidifying a portion of a molecule. This can lead to a more favorable pre-organization for binding to a biological target, as famously observed in the structure of the potent anticancer agent Paclitaxel (Taxol). researchgate.net The unique vectoral exit points of substituents from the oxetane ring also provide a novel way to explore chemical space in drug discovery programs.

Rationale for the Investigation of (3-Methyloxetan-3-yl) Methanesulfonate (B1217627) as a Key Synthetic Intermediate

The scientific interest in (3-Methyloxetan-3-yl) methanesulfonate stems directly from its utility as a highly efficient precursor for the synthesis of molecules containing the 3-methyl-3-oxetanylmethyl group. The compound is designed for reactivity; the methanesulfonate (mesylate) group is an excellent leaving group, making the adjacent primary carbon a prime target for nucleophilic attack.

This functionality allows for the facile introduction of the 3-methyl-3-oxetanylmethyl fragment into a wide array of substrates through nucleophilic substitution reactions. For example, reaction with nitrogen nucleophiles like sodium azide (B81097) can produce 3-azidomethyl-3-methyloxetane. researchgate.net This azide derivative is a high-energy material and a precursor for other functional groups, such as amines via reduction. The synthesis of such energetic materials is one area of investigation for this class of compounds.

In medicinal chemistry, the ability to append the 3-methyl-3-oxetanylmethyl group to a core scaffold is highly valuable. The synthesis of novel therapeutic agents often involves the exploration of various substituents on a lead molecule to optimize its activity and properties. This compound provides a direct and reliable route to install a metabolically robust, solubility-enhancing oxetane moiety. The precursor to the title compound, 3-Methyl-3-oxetanemethanol, has been utilized in the preparation of various structures, including δ-lactams and functionalized polymers, highlighting the synthetic accessibility and versatility of this structural unit. chemicalbook.com The conversion of this alcohol to the corresponding methanesulfonate activates it for a much broader range of substitution reactions.

Overview of Methanesulfonate Esters as Activated Precursors in Organic Synthesis

Methanesulfonate esters, commonly known as mesylates, are a cornerstone of modern organic synthesis due to their role as excellent leaving groups. sigmaaldrich.com Alcohols are generally poor substrates for direct nucleophilic substitution or elimination reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and therefore a poor leaving group. To overcome this, the hydroxyl group can be converted into a group that is a weaker base upon departure.

The transformation of an alcohol into a methanesulfonate ester is a standard method to achieve this activation. This is typically accomplished by reacting the alcohol, such as 3-Methyl-3-oxetanemethanol, with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). google.com The resulting methanesulfonate group is a superb leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and the inductive effect of the sulfur atom. The resulting methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid), making it a very weak base and, consequently, an excellent leaving group, comparable in reactivity to halides. sigmaaldrich.com

Once formed, the activated this compound can readily undergo S_N2 reactions with a wide variety of nucleophiles, including amines, azides, cyanides, alkoxides, and thiolates, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. google.comvulcanchem.com This predictable and high-yielding reactivity makes methanesulfonate esters like this compound indispensable tools for the construction of complex molecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4S |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

(3-methyloxetan-3-yl) methanesulfonate |

InChI |

InChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3 |

InChI Key |

ZZNLXQGOYZXAMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)OS(=O)(=O)C |

Origin of Product |

United States |

Reactivity and Mechanistic Understanding of 3 Methyloxetan 3 Yl Methanesulfonate in Chemical Transformations

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate group attached to the methylene (B1212753) spacer at the C3 position of the oxetane (B1205548) ring is a highly effective leaving group, facilitating nucleophilic substitution reactions. This allows for the displacement of the mesylate by a wide variety of nucleophiles, providing a direct route to diverse 3,3-disubstituted oxetanes.

Intermolecular reactions involving (3-Methyloxetan-3-yl) methanesulfonate are primarily characterized by nucleophilic substitution, where an external nucleophile displaces the methanesulfonate group. The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The oxetane ring itself, while strained, is generally stable during this process, with the reaction occurring at the exocyclic carbon atom.

The efficiency of these substitution reactions is dependent on the strength of the incoming nucleophile. Strong nucleophiles are typically required to achieve good yields. youtube.com The oxetane ring's oxygen atom can also act as a Lewis base, but the primary reactive site for substitution is the carbon bearing the mesylate.

Common nucleophiles used in these transformations include:

Amines: Primary and secondary amines can displace the mesylate to form the corresponding 3-aminomethyl-3-methyloxetanes.

Thiols: Thiolates are effective nucleophiles for creating 3-methyl-3-(thiomethyl)oxetane derivatives.

Alkoxides: Alkoxides react to form ether linkages.

Azides and Cyanides: Reagents like sodium azide (B81097) or trimethylsilyl (B98337) cyanide can be used to introduce azide or nitrile functionalities, respectively. researchgate.net

The table below summarizes typical intermolecular nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 3-(Aminomethyl)-3-methyloxetane |

| Thiolate | R-SNa | 3-(Alkylthiomethyl)-3-methyloxetane |

| Alkoxide | R-ONa | 3-(Alkoxymethyl)-3-methyloxetane |

| Azide | NaN₃ | 3-(Azidomethyl)-3-methyloxetane |

It is important to note that due to the SN2 mechanism, the reaction proceeds with an inversion of configuration if the electrophilic carbon were chiral. However, in this compound, this specific carbon is not a stereocenter.

This compound can be conceptually viewed as the product of a cyclization reaction, and its precursors highlight important principles of intramolecular pathways. The synthesis of the parent oxetane ring often involves an intramolecular Williamson ether synthesis, where a halo- or sulfonyloxy-alcohol is treated with a base. acs.org For instance, the cyclization of a diol precursor, after selective mesylation of one primary alcohol, would proceed via intramolecular attack of the remaining hydroxyl group.

The conditions for such cyclizations are critical. The choice of base and solvent can significantly influence the reaction's outcome. While milder bases like potassium carbonate may favor the desired cyclization to form the oxetane ring, stronger bases such as potassium tert-butoxide can promote competing side reactions like Grob fragmentation, especially if the resulting olefin is thermodynamically stable. acs.org This highlights a key mechanistic branch point in the synthesis and reactivity of related systems.

Rearrangement Processes and Ring Strain Effects within Oxetane-Containing Systems

The reactivity of oxetanes is intrinsically linked to their ring strain, which is approximately 106 kJ/mol. researchgate.net This value is slightly less than that of an epoxide (oxirane) but significantly higher than that of a five-membered tetrahydrofuran (B95107) (THF) ring. youtube.comresearchgate.net This inherent strain is a thermodynamic driving force for reactions that lead to ring-opening. researchgate.netacs.org

While the substitution reactions of this compound typically leave the oxetane ring intact, under certain conditions, particularly with Lewis acid or Brønsted acid catalysis, the ring itself can be activated and participate in reactions. researchgate.net The strain within the four-membered ring facilitates processes like ring-opening, rearrangements, and ring expansions. acs.org

In related polycyclic systems containing an oxetane, the geometric stress can lead to complex skeletal rearrangements upon reaction. acs.org For this compound, the 3,3-disubstitution pattern generally enhances the ring's stability compared to monosubstituted oxetanes. researchgate.netnih.gov This is attributed to steric hindrance, where the methyl and methanesulfonyloxymethyl groups shield the ring's C-O bonds from external nucleophilic attack. nih.gov However, the presence of an internal nucleophile could potentially facilitate ring-opening under acidic conditions. nih.gov

Mechanistic Insights into Reactions Employing this compound as an Intermediate

The primary mechanism governing the utility of this compound is nucleophilic substitution at the exocyclic methylene carbon. The key steps are:

Nucleophilic Attack: A nucleophile attacks the carbon atom of the CH₂-OMs group.

Transition State Formation: A trigonal bipyramidal transition state is formed.

Leaving Group Departure: The methanesulfonate anion, a very stable and thus excellent leaving group, departs, leading to the formation of the new C-nucleophile bond.

The oxetane ring itself can influence the reaction electronically. The ring's oxygen atom exerts a powerful inductive electron-withdrawing effect, which can impact the reactivity of adjacent functional groups. nih.gov

In reactions where the oxetane ring does open, acid catalysis is often required. researchgate.netmagtech.com.cn The mechanism involves protonation or coordination of a Lewis acid to the oxetane oxygen. This activation makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles. The regioselectivity of this ring-opening is influenced by both steric and electronic effects. Generally, strong nucleophiles attack the less-substituted carbon (steric control), while acid-catalyzed reactions with weak nucleophiles can favor attack at the more substituted carbon due to the stabilization of a partial positive charge (electronic control). magtech.com.cn

Stability and Reactivity Profile under Varied Reaction Conditions

The stability of this compound is a function of its substitution pattern and the reaction environment.

Substitution: As a 3,3-disubstituted oxetane, it possesses greater chemical stability than monosubstituted analogues. researchgate.netnih.gov The gem-disubstitution at the C3 position sterically protects the ring from direct attack. nih.gov

pH and Acidity: Oxetanes are known to be potentially unstable under acidic conditions, which can promote ring-opening. researchgate.netnih.gov However, some sulfonylated oxetanes have been shown to be stable over a wide pH range (1-10). acs.org The methanesulfonate group itself is generally more stable to hydrolysis than corresponding tosylates.

Nucleophiles and Bases: The compound is reactive towards strong nucleophiles, leading to substitution at the exocyclic carbon. youtube.com Strong bases, particularly in precursor molecules, can induce elimination or fragmentation pathways instead of cyclization. acs.org

Lewis Acids: The presence of Lewis acids can activate the oxetane ring, lowering its stability and promoting ring-opening or rearrangement reactions. researchgate.net

The table below summarizes the stability and expected reactivity under different conditions.

| Condition | Stability of Oxetane Ring | Primary Reactivity |

| Neutral, Strong Nucleophile | High | SN2 at exocyclic carbon |

| Neutral, Weak Nucleophile | High | Low to no reaction |

| Acidic (Brønsted or Lewis) | Low | Ring-opening/rearrangement |

| Basic (e.g., K₂CO₃) | High | SN2 at exocyclic carbon |

| Strongly Basic (e.g., KOtBu) | Moderate | Potential for elimination/fragmentation |

Applications of 3 Methyloxetan 3 Yl Methanesulfonate As a Key Building Block in Complex Chemical Synthesis

Incorporation of the (3-Methyloxetan-3-yl)methyl Moiety into Diverse Molecular Scaffolds

The reactivity of (3-methyloxetan-3-yl) methanesulfonate (B1217627) allows for its integration into a wide array of molecular frameworks, from heterocyclic systems to modified peptides. This versatility stems from the electrophilic nature of the carbon atom to which the methanesulfonate is attached, making it a prime target for nucleophilic attack.

Synthesis of Heterocyclic Systems Incorporating the Oxetane (B1205548) Unit

While direct examples of the use of (3-methyloxetan-3-yl) methanesulfonate in the synthesis of heterocyclic systems are not extensively documented, the principles of intramolecular cyclization suggest its potential in this area. The methanesulfonate group is an excellent leaving group, analogous to tosylates or halides, which are commonly employed in the formation of heterocyclic rings. For instance, the synthesis of azetidines and thietanes often proceeds via intramolecular nucleophilic substitution, where a tethered amine or thiol displaces a leaving group. mdpi.comnih.gov It is therefore plausible that this compound could serve as a precursor to novel spirocyclic or fused heterocyclic systems.

The general strategy would involve the initial attachment of a nucleophilic-containing side chain to a molecule, followed by an intramolecular cyclization where the nucleophile attacks the carbon bearing the methanesulfonate, displacing it to form a new heterocyclic ring fused or spiro-annulated to the oxetane.

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material containing Nucleophile | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Amine-terminated chain | Azetidine-containing spirocycle | Intramolecular N-alkylation |

| Thiol-terminated chain | Thietane-containing spirocycle | Intramolecular S-alkylation |

Alkylation and C-O Bond Formation Strategies

The primary application of this compound lies in its use as an alkylating agent. The methanesulfonate group is readily displaced by a variety of nucleophiles in SN2 reactions, leading to the formation of new carbon-nucleophile bonds. This strategy is particularly useful for introducing the 3-methyl-3-oxetanylmethyl moiety, which can act as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups, thereby modulating the physicochemical properties of a molecule. nih.gov

Alkylation reactions using this reagent can be performed with a wide range of nucleophiles, including amines, thiols, and alcohols, to furnish the corresponding N-alkylated, S-alkylated, and O-alkylated products. For instance, the reaction with a phenol (B47542) would lead to the formation of an aryl ether, a common structural motif in many biologically active compounds.

Table 2: Representative Alkylation Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Phenols | Aryl ethers | Common in pharmaceuticals and agrochemicals |

| Thiols | Thioethers | Important in materials science and drug discovery |

| Amines | Secondary/Tertiary Amines | Prevalent in biologically active compounds |

Application in Peptide Synthesis and Modification

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and efficacy. nih.gov While direct evidence for the use of this compound in standard solid-phase peptide synthesis (SPPS) is lacking, its potential as a tool for peptide modification is significant. pacific.edu The 3-methyl-3-oxetanylmethyl group can be introduced as a bioisosteric replacement for natural amino acid side chains or as a novel structural element to probe peptide-protein interactions.

A plausible approach would involve the post-synthetic modification of a peptide containing a nucleophilic amino acid residue, such as cysteine or lysine. The nucleophilic side chain of these residues could displace the methanesulfonate group to form a stable covalent bond, thereby introducing the oxetane moiety into the peptide structure. This modification could influence the peptide's conformation, proteolytic stability, and binding affinity to its target.

Role in the Preparation of Advanced Materials and Functional Molecules

The unique properties of the oxetane ring, including its polarity and ability to act as a hydrogen bond acceptor, make it an attractive component in the design of advanced materials and functional molecules. This compound serves as a key precursor in the synthesis of such materials, ranging from fullerene derivatives to energetic polymers.

Design and Synthesis of Cross-Linkable Fullerene Derivatives for Energy Applications

Fullerene derivatives are extensively studied for their applications in organic photovoltaics and other energy-related fields. The functionalization of fullerenes is crucial for tuning their electronic properties and processability. The Bingel-Hirsch reaction is a widely used method for the cyclopropanation of fullerenes, which typically involves the reaction of C60 with a bromomalonate in the presence of a base. wikipedia.orgsciforum.net

Although not a direct reactant in the Bingel-Hirsch reaction, this compound can be envisioned as a precursor for the required malonate derivative. By reacting the methanesulfonate with diethyl malonate, one could synthesize a diethyl 2-((3-methyloxetan-3-yl)methyl)malonate. Subsequent bromination would yield the necessary precursor for the Bingel-Hirsch reaction, allowing for the attachment of the oxetane-containing moiety to the fullerene cage. This functionalization could enhance the solubility and electronic properties of the resulting fullerene derivative.

Production of Energetic Oxetane Derivatives

Oxetanes are valuable building blocks for energetic materials, particularly as monomers for the synthesis of energetic binders in propellant and explosive formulations. The strained oxetane ring can undergo ring-opening polymerization to yield polyethers with a high density and a favorable oxygen balance.

A key energetic monomer, 3-azidomethyl-3-methyloxetane (AMMO), is a precursor to poly(3-azidomethyl-3-methyloxetane) (PAMMO), an energetic polymer. researchgate.net The synthesis of AMMO can be achieved from 3-hydroxymethyl-3-methyloxetane via its tosylate or mesylate derivative. researchgate.net Specifically, this compound can be readily converted to AMMO by reaction with sodium azide (B81097).

Furthermore, research has shown that poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO) can be synthesized by the cationic ring-opening polymerization of the corresponding monomer. scilit.comresearchgate.net This polymer can then be converted to PAMMO through an azidation reaction. This two-step process, involving the polymerization of the mesylate monomer followed by azidation, is considered a safer and more efficient route to PAMMO. researchgate.net

Table 3: Energetic Derivatives from this compound and its Analogs

| Derivative | Precursor | Application | Reference |

|---|---|---|---|

| 3-Azidomethyl-3-methyloxetane (AMMO) | This compound | Monomer for energetic polymers | researchgate.net |

Utilization in the Synthesis of Specific Organic Compound Classes

The reactivity of this compound is particularly well-suited for the construction of complex heterocyclic and acyclic systems. The high ring strain of the oxetane and the superior leaving group ability of the mesylate facilitate nucleophilic substitution reactions, often proceeding to the desired products under mild conditions.

This compound is a key precursor for the synthesis of novel organophosphorus compounds. The methanesulfonate group is readily displaced by phosphorus-based nucleophiles, providing a direct route to incorporate the oxetane ring into phosphorus-containing scaffolds.

In a representative synthesis, this compound is prepared from its corresponding alcohol, 3-methyl-3-oxetanemethanol. The alcohol is treated with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The resulting mesylate is a stable yet reactive intermediate ready for subsequent reactions.

The synthesis of organophosphorus compounds is then achieved by reacting this mesylate with a suitable phosphorus nucleophile. For instance, the reaction with a phosphine (B1218219) or phosphite (B83602) can lead to the formation of phosphonium (B103445) salts or phosphonates, respectively. These compounds are valuable intermediates in their own right, finding use in reactions like the Wittig reaction or as building blocks for more complex phosphine ligands and biologically active molecules. nih.govnih.gov

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 3-Methyl-3-oxetanemethanol | Methanesulfonyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to room temp. | This compound |

Data derived from a study on the synthesis of organophosphorus compounds. nih.gov

This compound is intrinsically linked to the synthesis of bridged carboxylic ortho esters, specifically the 1-substituted-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane system. This bicyclic structure serves as a robust protecting group for carboxylic acids and as a versatile building block in natural product synthesis. chemrxiv.orgnih.gov

The synthetic pathway to these bridged ortho esters typically starts with 3-methyl-3-hydroxymethyloxetane, the direct precursor to this compound. chemrxiv.org The alcohol is first esterified with an acyl chloride, such as 3-bromopropionyl chloride, in the presence of a base like pyridine. This ester intermediate is then induced to undergo an intramolecular rearrangement catalyzed by a Lewis acid, typically boron trifluoroetherate (BF₃·OEt₂). chemrxiv.org

During this rearrangement, the oxetane oxygen attacks the ester carbonyl, initiating a cascade that results in the formation of the rigid bicyclo[2.2.2]octane core. The activation of the hydroxyl group as a methanesulfonate serves as a common alternative strategy to facilitate such intramolecular cyclizations, where the mesylate acts as an excellent leaving group to be displaced by a nucleophile, in this case, the components that will form the ortho ester. The stability of the resulting bridged ortho ester to basic conditions makes it a valuable tool for multi-step syntheses where other protecting groups might fail. chemrxiv.org

Table 2: Synthesis of a Bridged Carboxylic Ortho Ester Precursor

| Starting Material | Reagent 1 | Reagent 2 | Product (Yield) |

|---|---|---|---|

| 3-Methyl-3-hydroxymethyloxetane | 3-Bromopropionyl chloride | Pyridine in dry THF | (3-Methyloxetan-3-yl)methyl 3-bromopropanoate (B1231587) (85%) |

Data derived from a study on the improved preparation of bridged carboxylic ortho esters. chemrxiv.org

The subsequent rearrangement of this ester intermediate yields the final bridged product. For example, halogen exchange followed by rearrangement can produce various functionalized building blocks used in the synthesis of insect pheromones and HIV protease inhibitors. chemrxiv.org

Table 3: Rearrangement to Bridged Ortho Ester

| Starting Material | Reagent | Product |

|---|---|---|

| (3-Methyloxetan-3-yl)methyl 3-bromopropanoate | Boron trifluoroetherate (BF₃·OEt₂) | 1-(2-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |

Data derived from a study on the improved preparation of bridged carboxylic ortho esters. chemrxiv.org

Based on the available research, there is no specific information detailing the direct utilization of this compound in the synthesis of thienopyridone (B2394442) derivatives. While the compound is a potent alkylating agent due to the methanesulfonate leaving group, and thienopyridone scaffolds can undergo alkylation, a direct synthetic connection between these two specific classes of compounds is not documented in the provided search results.

Q & A

Basic: What safety protocols are critical when handling (3-Methyloxetan-3-yl) methanesulfonate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Wear OSHA-compliant chemical safety goggles and nitrile gloves inspected for integrity prior to use .

- Use lab coats and closed-toe shoes to minimize skin exposure.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation risks, as sulfonate esters are often volatile or aerosol-prone .

- Waste Management: Segregate contaminated gloves and waste in labeled containers for professional disposal to prevent environmental release .

- Emergency Procedures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to potential mutagenic/carcinogenic hazards (inferred from analogous methanesulfonates in ).

Basic: What analytical methods are recommended for characterizing this compound purity and structure?

Answer:

- Chromatography:

- Gas Chromatography (GC): Optimize with flame ionization detection (FID) for trace impurities (e.g., residual methyl methanesulfonate), using methods validated for sulfonate esters .

- HPLC-MS: Employ reverse-phase columns with mass spectrometry to confirm molecular weight and detect degradation products.

- Spectroscopy:

Advanced: How can researchers optimize the synthesis of this compound to maximize yield and minimize side reactions?

Answer:

- Reagent Selection: Use freshly distilled 3-methyloxetanol and methanesulfonyl chloride to avoid hydrolysis by moisture.

- Reaction Conditions:

- Purification:

- Extract with cold sodium bicarbonate to remove acidic impurities.

- Use flash chromatography (silica gel, gradient elution) or recrystallization from diethyl ether to isolate the product .

- Yield Calculation: Compare theoretical vs. isolated yields; typical yields for sulfonate esters range from 60–85% under optimized conditions .

Advanced: How should researchers address contradictions in reported reactivity or stability data for this compound?

Answer:

- Literature Review: Cross-reference studies on analogous compounds (e.g., ethyl methanesulfonate or neopentyl derivatives ) to identify environmental factors (pH, temperature) affecting stability.

- Replicate Experiments: Systematically test conflicting conditions (e.g., thermal stability at 25°C vs. 40°C) while controlling humidity and solvent polarity.

- Advanced Characterization: Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to track decomposition pathways (e.g., hydrolysis to 3-methyloxetanol) .

- Collaborative Validation: Share raw data with independent labs to confirm reproducibility, leveraging platforms like open science frameworks .

Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric Effects: The 3-methyloxetane ring imposes steric hindrance, favoring SN2 mechanisms with strong nucleophiles (e.g., azides, thiols) over SN1 pathways .

- Leaving Group Ability: The methanesulfonate group is a superior leaving group compared to tosylates/mesylates due to its electron-withdrawing nature, accelerating substitution rates.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

- Kinetic Studies: Use in-situ NMR or stopped-flow techniques to measure rate constants under varying temperatures and solvent systems .

Advanced: How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

Answer:

- Hydrolysis Studies:

- Microcosm Experiments:

- Ecotoxicity Assays:

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Answer:

- Quality Control (QC):

- Implement in-process controls (IPC) via inline FT-IR or Raman spectroscopy to monitor reaction progression .

- Standardized Protocols:

- Document critical parameters (e.g., stirring rate, cooling efficiency) using a factorial design of experiments (DoE) to identify variability sources .

- Reference Standards:

- Use certified reference materials (CRMs) for calibration, and validate purity via orthogonal methods (NMR, GC, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.